molecular formula C13H15NO4S B3372426 4-Cbz-thiomorpholine-3-carboxylic acid CAS No. 90471-66-2

4-Cbz-thiomorpholine-3-carboxylic acid

Cat. No.: B3372426
CAS No.: 90471-66-2
M. Wt: 281.33 g/mol
InChI Key: HMXFICHATDLTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a carboxylic acid functional group.

Preparation Methods

The synthesis of 4-Cbz-thiomorpholine-3-carboxylic acid typically involves the protection of the thiomorpholine ring followed by carboxylation. One common synthetic route includes the following steps:

    Protection of the Thiomorpholine Ring: The thiomorpholine ring is protected using a benzyloxycarbonyl (Cbz) group.

    Carboxylation: The protected thiomorpholine is then subjected to carboxylation to introduce the carboxylic acid functional group.

The reaction conditions for these steps often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-Cbz-thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Cbz protecting group, yielding the free thiomorpholine-3-carboxylic acid.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Cbz-thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cbz-thiomorpholine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s effects .

Comparison with Similar Compounds

4-Cbz-thiomorpholine-3-carboxylic acid can be compared with other thiomorpholine derivatives, such as:

    4-Cbz-thiomorpholine-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.

    4-Cbz-thiomorpholine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

    4-Cbz-thiomorpholine-3-ester: An ester derivative of the carboxylic acid.

These compounds share the thiomorpholine ring but differ in their functional groups, which can significantly impact their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and the carboxylic acid group, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFICHATDLTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cbz-thiomorpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Cbz-thiomorpholine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Cbz-thiomorpholine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Cbz-thiomorpholine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Cbz-thiomorpholine-3-carboxylic acid
Reactant of Route 6
4-Cbz-thiomorpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.